molecular formula C15H15NO3 B325953 2-(2-methoxyphenoxy)-N-phenylacetamide

2-(2-methoxyphenoxy)-N-phenylacetamide

Cat. No.: B325953
M. Wt: 257.28 g/mol
InChI Key: PZDVLOVVBMZJKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxyphenoxy)-N-phenylacetamide is an acetamide derivative featuring a methoxyphenoxy group attached to the α-carbon of the acetamide backbone and an N-phenyl substituent. The methoxy group on the phenoxy ring contributes to its electronic profile, enhancing solubility through polar interactions while maintaining moderate lipophilicity.

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-phenylacetamide

InChI

InChI=1S/C15H15NO3/c1-18-13-9-5-6-10-14(13)19-11-15(17)16-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,16,17)

InChI Key

PZDVLOVVBMZJKN-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The substituents on the phenyl or phenoxy rings significantly influence the compound's properties:

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Properties
2-(2-Methoxyphenoxy)-N-phenylacetamide C15H15NO3 2-methoxyphenoxy, N-phenyl 257.29 g/mol Moderate solubility, lipophilic
2-Methoxy-N-phenylacetamide C9H11NO2 2-methoxy (directly on acetamide) 165.19 g/mol Higher aqueous solubility
2-(4-Fluorophenyl)-N-phenylacetamide C14H12FNO 4-fluoro, N-phenyl 229.25 g/mol Enhanced cytotoxicity (IC50 = 52–100 μM)
2-Cyano-N-(2-methoxyphenyl)acetamide C10H10N2O2 2-cyano, 2-methoxyphenyl 190.20 g/mol High reactivity due to cyano group

Key Observations :

  • Electron-donating groups (e.g., methoxy) increase solubility but may reduce metabolic stability.
  • Electron-withdrawing groups (e.g., fluoro, cyano) enhance bioactivity and target binding but may reduce solubility .

Structural and Conformational Differences

  • Chromanone Derivatives: Compounds like 2-(4-oxochroman-3-yl)-N-phenylacetamide () feature a rigid chromanone ring, which restricts conformational flexibility compared to the methoxyphenoxy group in the target compound. This rigidity may enhance target specificity but reduce bioavailability .
  • Aminoethyl Substituents: N-[2-(diethylamino)ethyl]-2-phenylacetamide () introduces a basic diethylamino group, improving membrane permeability but increasing susceptibility to metabolic oxidation .

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